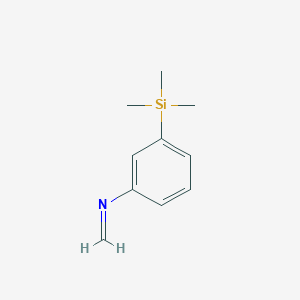

Methylene-(3-trimethylsilylphenyl)amine

Description

Properties

CAS No. |

959229-73-3 |

|---|---|

Molecular Formula |

C10H15NSi |

Molecular Weight |

177.32 g/mol |

IUPAC Name |

N-(3-trimethylsilylphenyl)methanimine |

InChI |

InChI=1S/C10H15NSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1H2,2-4H3 |

InChI Key |

LCOWBDZIQUSZQA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)N=C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The general reaction can be summarized as follows:

$$

\text{Ar-Si(CH}3)3 + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-C(O)R} + \text{HCl}

$$

This method has been optimized using aluminum chloride as a catalyst in dichloromethane at low temperatures to minimize side reactions and enhance yield.

Reductive Amination

Reductive amination is another viable route for synthesizing this compound. This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Procedure

- Formation of the Aldehyde : The first step involves generating the corresponding aldehyde from the appropriate trimethylsilyl derivative.

- Amine Addition : The amine is then added to the aldehyde.

- Reduction : A reducing agent such as sodium cyanoborohydride or lithium aluminum hydride is utilized to convert the imine intermediate into the final amine product.

Direct Amination

Direct amination involves the reaction of a silylated phenol with ammonia or an amine under specific conditions to yield this compound directly.

Reaction Conditions

- The reaction typically requires elevated temperatures and may utilize catalysts such as palladium on carbon.

- The following equation summarizes this process:

$$

\text{Ar-Si(CH}3)3 + \text{NH}3 \xrightarrow{\text{Pd/C}} \text{Ar-NH}2 + \text{Si(CH}3)4

$$

Nucleophilic Substitution Reactions

In some cases, nucleophilic substitution reactions can be employed to synthesize this compound from suitable precursors.

Example Reaction

For instance, starting from a suitable halide derivative, the reaction can be represented as:

$$

\text{Ar-Br} + \text{NHR} \xrightarrow{\text{Base}} \text{Ar-NHR} + \text{Br}^-

$$

This method may require phase transfer catalysts to facilitate the reaction between organic and aqueous phases.

The following table summarizes key findings from various studies on the preparation methods for this compound:

Chemical Reactions Analysis

Types of Reactions

Methylene-(3-trimethylsilylphenyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methylene-(3-trimethylsilylphenyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methylene-(3-trimethylsilylphenyl)amine involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound may interact with enzymes or receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparison of 3- vs. 4-Trimethylsilylphenylamine Isomers

Fluorinated Methylene-Amines

Fluorinated analogs, such as ethoxy(ethylthio)methylene-(octafluoro-2-trifluoromethylpent-2-en-3-yl)amine , are synthesized via reactions of perfluoroalkyl isothiocyanates with alcohols . Key distinctions include:

- Electronegativity : Fluorine atoms increase electronegativity, enhancing resistance to oxidation and thermal stability.

- Reactivity : The α-methylene group in fluorinated derivatives undergoes nucleophilic attacks (e.g., with thiols) but with slower kinetics due to electron-withdrawing fluorine substituents .

- Applications: Fluorinated amines are used in specialty polymers and agrochemicals, contrasting with the natural occurrence of the non-fluorinated silylated amine .

Heterocyclic Amines with Methylene Groups

Compounds like N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine incorporate heterocyclic systems (e.g., thiazole) adjacent to methylene-amine moieties . Differences include:

- Aromaticity : Thiazole rings introduce conjugation and π-stacking capabilities, absent in the purely aliphatic/phenyl structure of the target compound.

- Biological Activity : Thiazole derivatives often exhibit antimicrobial or anticancer properties due to their ability to intercalate DNA or inhibit enzymes .

Aryl-Substituted Amines

- Triphenylamine Derivatives : Compounds like 3,3'-dimethyltriphenylamine lack silyl groups but share aromatic amine features. The methyl groups enhance electron-donating capacity, making them useful in organic light-emitting diodes (OLEDs). In contrast, the trimethylsilyl group in the target compound may reduce crystallinity, favoring amorphous material phases.

- Trifluoromethyl-Substituted Amines: [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine demonstrates how electron-withdrawing groups (e.g., –CF₃) modulate amine basicity and solubility in polar solvents.

Table 2: Key Structural and Functional Differences

Research Findings and Mechanistic Insights

- Reactivity of α-Methylene Groups : While α-methylene-γ-lactones are well-documented for thiol reactivity , this compound’s α-methylene group may exhibit similar but attenuated reactivity due to steric shielding from the silyl group.

- Synthetic Utility : The silyl group could serve as a protecting group in amine synthesis, enabling selective functionalization at later stages .

Biological Activity

Methylene-(3-trimethylsilylphenyl)amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the relevant literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which influences its lipophilicity and reactivity. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it a suitable candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular environments.

- Antimicrobial Properties : Research has shown that derivatives of silylated amines can exhibit antimicrobial activity against various pathogens. This activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve apoptosis induction or cell cycle arrest.

Antioxidant Activity

A study evaluating the antioxidant properties of silylated compounds found that this compound demonstrated significant free radical scavenging activity. The compound's effectiveness was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it showed a dose-dependent response.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Antimicrobial Activity

In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that this compound exhibited notable antimicrobial effects. The Minimum Inhibitory Concentration (MIC) was determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Studies

The cytotoxic potential of this compound was evaluated on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value of approximately 25 µM, suggesting that the compound could induce significant cell death at relatively low concentrations.

Case Studies and Applications

- Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on MCF-7 cells demonstrated that treatment led to increased levels of reactive oxygen species (ROS), indicating a possible mechanism for its cytotoxicity through oxidative stress induction.

- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. How can researchers detect and quantify this compound in complex biological matrices?

- Answer: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with UV/Vis detection are standard methods. For example, in population studies, GC-MS was used to measure relative abundance in human samples, with normalization to internal standards (e.g., deuterated analogs) to improve accuracy . Key steps:

- Sample derivatization (e.g., silylation) to enhance volatility for GC-MS.

- Calibration curves spanning expected concentration ranges (e.g., 0.1–100 µM).

- Quality controls (spiked recovery samples) to validate precision.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Safety measures align with general amine-handling guidelines:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks.

- Waste disposal: Segregate silane-containing waste and consult certified agencies for disposal, as improper release may harm aquatic ecosystems .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-silylated analogs in organocatalytic or cross-coupling reactions?

- Answer: The trimethylsilyl group enhances steric bulk and electron-withdrawing effects, altering reactivity. For example:

- Nucleophilicity reduction: The Si(CH₃)₃ group decreases amine nucleophilicity, making it less reactive in SN2 reactions compared to unsubstituted methyleneanilines.

- Applications in catalysis: The bulky silane group can stabilize transition states in asymmetric catalysis, as seen in analogous enamine-mediated α-functionalization reactions .

- Experimental validation: Compare reaction yields and kinetics using substrates with/without the silyl group under identical conditions.

Q. What metabolic or environmental degradation pathways have been proposed for this compound, and how can they be studied?

- Answer: Limited data exist, but plausible pathways include:

- Hydrolysis: Cleavage of the Si–C bond in aqueous environments, forming silicic acid and aromatic amines.

- Microbial degradation: Use soil or wastewater microbial consortia in batch studies, monitoring intermediates via LC-MS .

- Photodegradation: Expose the compound to UV light and analyze degradation products using high-resolution mass spectrometry.

Q. How should researchers resolve contradictions in abundance data for this compound across different population studies?

- Answer: Discrepancies (e.g., higher abundance in non-alcoholic vs. Poro populations ) may arise from:

- Sample collection biases: Standardize fasting times or dietary controls.

- Analytical variability: Cross-validate results using orthogonal methods (e.g., GC-MS vs. HPLC).

- Population-specific metabolism: Conduct in vitro assays with human hepatocytes to assess enzymatic processing differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.